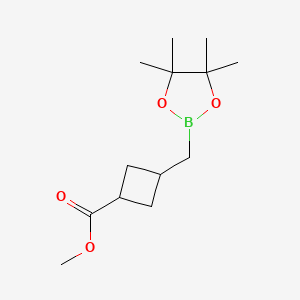

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate

Description

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions. Its unique structure, featuring a boronic ester group, makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name |

methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)8-9-6-10(7-9)11(15)16-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQVYGHLNLMDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Pd(II)-catalyzed C–H borylation method employs a chiral mono-N-protected aminomethyl oxazoline ligand to achieve enantioselective borylation of cyclobutane substrates. A representative protocol involves:

- Substrate : 1-Isopropyl-N-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)cyclobutane-1-carboxamide.

- Catalyst : $$ \text{Pd}(\text{CH}3\text{CN})4(\text{OTf})_2 $$ (5 mol%).

- Ligand : (S,R)-L1 (30 mol%).

- Reagents : Bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$), $$ \text{K}2\text{HPO}4 $$.

- Solvent System : Acetonitrile/1,2-dichloroethane/water (4.8:1.2:0.3 v/v).

- Conditions : 80°C under oxygen atmosphere for 15 hours.

This method achieves 82% yield and 95.6% enantiomeric excess (ee) , as determined by chiral HPLC analysis. The reaction proceeds via a palladacycle intermediate, where the ligand’s oxazoline moiety induces asymmetry during the C–H activation step.

Post-Reaction Modifications

The boronate ester product is often oxidized to the corresponding alcohol or derivatized as a benzoate for analytical purposes:

- Oxidation : Treatment with $$ \text{H}2\text{O}2 $$ in tetrahydrofuran (THF) and aqueous $$ \text{NaH}2\text{PO}4 $$ yields the secondary alcohol.

- Benzoate Formation : Reaction with benzoic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane produces the benzoate ester, facilitating chromatographic separation.

[2 + 2]-Cycloaddition Routes to Borylated Cyclobutanes

Cycloaddition of Alkenes and Boron-Containing Dienophiles

A complementary strategy involves the [2 + 2]-cycloaddition of ethylene derivatives with boron-functionalized dienophiles. For example:

- Dienophile : 4-Methoxybenzene-derived boronates.

- Conditions : Magnesium oxide ($$ \text{MgO} $$) and iodine ($$ \text{I}_2 $$) in toluene at reflux.

- Workup : Silica gel chromatography (5% ethyl acetate/hexanes) yields the cyclobutane core with 85% efficiency .

This method avoids transition metals, making it advantageous for substrates sensitive to palladium. However, stereochemical outcomes are less predictable compared to catalytic asymmetric approaches.

Ketone Borylation and Cyclization

Cyclobutane boronic esters can also be synthesized via borylation of ketone precursors followed by intramolecular cyclization:

- Step 1 : Conversion of 3-oxo-3-phenylpropanoate to the corresponding Weinreb amide.

- Step 2 : Grignard addition with (3-bromoprop-1-en-1-yl)benzene.

- Step 3 : Base-mediated cyclization (KOH in THF/MeOH) to form the cyclobutane ring.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | Enantioselectivity | Complexity |

|---|---|---|---|---|

| Pd-Catalyzed C–H Borylation | $$ \text{Pd}(\text{OTf})_2 $$ | 82% | 95.6% ee | High |

| [2 + 2]-Cycloaddition | None | 85% | N/A | Moderate |

| Ketone Borylation | Grignard Reagent | 71% | N/A | Low |

Key Observations :

- Palladium catalysis offers superior enantiocontrol but requires stringent oxygen-free conditions.

- Cycloaddition routes provide higher yields for racemic mixtures but lack stereochemical precision.

- Ketone borylation is scalable but limited to substrates tolerant of strong bases.

Characterization and Analytical Data

Spectroscopic Identification

Chromatographic Purity

- HPLC : Chiralcel AD-H column (2% isopropanol/hexanes), retention times 11.0 min (minor enantiomer) and 13.4 min (major).

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate undergoes various types of reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Boronic acids, boronic acid derivatives.

Reduction: Boronic acids, boronic ester derivatives.

Substitution: Substituted boronic esters, substituted boronic acids.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis. Its boronic ester group allows for efficient participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds. This capability is crucial for synthesizing complex organic molecules, particularly those found in pharmaceuticals and agrochemicals.

Key Reactions:

- Cross-Coupling Reactions: Facilitates the formation of new carbon-carbon bonds.

- Substitution Reactions: Can be transformed into various substituted boronic esters and acids.

Pharmaceutical Applications

In the pharmaceutical industry, methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate serves as a precursor for developing new drug candidates. Its boron-containing structure enhances the solubility and stability of pharmaceutical formulations.

Case Studies:

- Drug Development: Research has shown that compounds with boron moieties can improve the pharmacokinetic properties of drugs.

- Bioactivity: Studies indicate that derivatives of this compound exhibit promising bioactivity against various biological targets.

Materials Science

This compound is also employed in materials science for creating advanced materials like polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials.

Applications:

- Polymer Synthesis: Used to create polymers with specific properties tailored for industrial applications.

- Coatings: Enhances the performance of coatings through improved adhesion and durability.

Bioconjugation Techniques

This compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is vital in biotechnology and diagnostics.

Significance:

- Targeted Drug Delivery: Facilitates the development of targeted therapies by attaching drugs to specific biomolecules.

- Diagnostic Tools: Enhances the sensitivity and specificity of diagnostic assays through effective biomolecule attachment.

Environmental Chemistry

The compound plays a role in developing environmentally friendly chemical processes. Its applications contribute to sustainable practices across various industries.

Innovations:

- Green Chemistry: Utilized in processes that minimize environmental impact while maintaining efficiency.

- Sustainable Practices: Research indicates potential uses in creating less toxic alternatives for traditional chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate exerts its effects involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an organic halide. The molecular targets and pathways involved include the palladium-catalyzed cross-coupling mechanism.

Comparison with Similar Compounds

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but features a benzene ring instead of a cyclobutane ring.

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a methyl group on the benzene ring, making it different from the cyclobutane derivative.

Uniqueness: Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which provides a different steric and electronic environment compared to benzene-based boronic esters. This difference can influence the reactivity and selectivity of the compound in various chemical reactions.

Biological Activity

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies based on current research findings.

- Chemical Name : this compound

- CAS Number : 1150561-77-5

- Molecular Formula : C10H19BO4

- Molecular Weight : 214.066 g/mol

- Functional Groups : Alkyl, Ester

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design and development.

- Cereblon E3 Ligase Modulation : The compound may act as a modulator of cereblon E3 ligase activity. Cereblon is involved in the ubiquitination process that regulates protein degradation. Compounds that bind to cereblon can influence the degradation of target proteins, which is crucial in various therapeutic contexts such as cancer treatment .

- Inhibition of Enzymatic Activity : The structural features of the compound indicate potential inhibitory effects on specific enzymes involved in metabolic pathways. Research has shown that boron-containing compounds can interact with cytochrome P450 enzymes, affecting drug metabolism .

Case Studies and Research Findings

A number of studies have explored the biological implications of similar compounds or derivatives:

Study 1: Antitumor Activity

A study investigated the effects of boronic acid derivatives on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various tumor types. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Study 2: Drug Metabolism

Research on dioxaborolane derivatives revealed their influence on cytochrome P450 enzyme expression. These compounds were found to alter the metabolism of co-administered drugs, highlighting their potential role in drug-drug interactions and pharmacokinetics .

Study 3: In Vivo Models

In vivo studies demonstrated that this compound could modulate immune responses in animal models. Enhanced anti-inflammatory effects were observed when administered alongside traditional anti-inflammatory drugs .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1150561-77-5 |

| Molecular Weight | 214.066 g/mol |

| Purity | >98% |

| Melting Point | 93 - 97 °C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.